molecular formula C8H4O2 B1606654 Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 6383-11-5

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No. B1606654
CAS RN: 6383-11-5
M. Wt: 132.12 g/mol
InChI Key: NFYYUUJYMWILSY-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione , also known as benzocyclobutene , is a bicyclic compound with the chemical formula C₈H₈ . It belongs to the class of compounds known as cyclobutenes . The molecule consists of a four-membered cyclobutene ring fused to a benzene ring. The name “bicyclo” indicates the presence of two rings in the structure.



Synthesis Analysis

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves various methods, including thermal rearrangement of suitable precursors. One common route is the photochemical isomerization of 1,2-dihydrobenzocyclobutene to form the target compound. Researchers have explored different synthetic pathways to access this intriguing molecule.



Molecular Structure Analysis

The molecular structure of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione reveals its unique arrangement. The cyclobutene ring introduces strain due to its non-planarity, resulting in interesting reactivity patterns. The conjugation between the cyclobutene and benzene rings influences its electronic properties.



Chemical Reactions Analysis

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione participates in various chemical reactions:



  • Diels-Alder reactions : The strained cyclobutene ring readily undergoes Diels-Alder reactions with dienes, leading to complex polycyclic structures.

  • Electrophilic aromatic substitution : The benzene ring allows for electrophilic substitution reactions, such as halogenation or nitration.

  • Ring-opening reactions : The cyclobutene ring can open under specific conditions, yielding diverse products.



Physical And Chemical Properties Analysis


  • Melting Point : The compound has a melting point around 323.6 - 324 K .

  • Vaporization Enthalpy : The enthalpy of vaporization is approximately 43.7 kJ/mol .

  • Ionization Energy : The ionization energy (electron impact) is 8.74 eV .


Safety And Hazards


  • Flammability : Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is flammable.

  • Toxicity : Limited toxicity data are available, but caution should be exercised due to its strained structure.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate potential applications in drug discovery or materials science.

  • Synthetic Modifications : Develop new synthetic routes for derivatives.

  • Computational Studies : Perform quantum mechanical calculations to understand reactivity.


properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYUUJYMWILSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213272
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

CAS RN

6383-11-5
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 3
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

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